4-Bromoisoquinoline
Overview
Description
4-Bromoisoquinoline is a chemical compound with the molecular formula C9H6BrN and a molecular weight of 208.05 g/mol . It is a derivative of isoquinoline, where a bromine atom is substituted at the fourth position of the isoquinoline ring. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
4-Bromoisoquinoline is a biochemical reagent . It’s important to note that the targets can vary depending on the specific biological or chemical context in which the compound is used.
Mode of Action
It’s known that quinolines and isoquinolines, to which this compound belongs, are weakly basic heterocycles . They can be considered as 10-electron π-aromatic and delocalized systems .
Biochemical Pathways
It’s known that quinolines and isoquinolines, the parent compounds of this compound, are found in many natural products and synthetic pharmaceuticals . They are involved in a wide range of biological processes, suggesting that this compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
Its molecular weight is 20805 , which is within the range generally favorable for oral bioavailability in drug design
Result of Action
These compounds are known to interact with various cellular targets and can have diverse effects, including antimicrobial, antimalarial, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability Furthermore, its reactivity may be influenced by the pH and the presence of other chemical species in its environment.
Biochemical Analysis
Biochemical Properties
Isoquinolines, the class of compounds to which 4-Bromoisoquinoline belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and functional groups of the isoquinoline derivative.
Cellular Effects
While specific cellular effects of this compound are not extensively studied, related isoquinoline derivatives have shown cytotoxic effects on various cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including its interactions with transporters or binding proteins and effects on its localization or accumulation, is not currently available .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoisoquinoline can be synthesized through various methods. One common method involves the bromination of isoquinoline. This process typically uses bromine in the presence of a catalyst such as iron or aluminum bromide . Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts .
Industrial Production Methods: In industrial settings, this compound is often produced by the bromination of isoquinoline hydrochloride with bromine in nitrobenzene . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bromine: Used in the initial bromination step.
Major Products:
Substituted Isoquinolines: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through cross-coupling reactions.
Scientific Research Applications
4-Bromoisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Employed in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
4-Bromoquinoline: Similar in structure but with a quinoline ring instead of an isoquinoline ring.
5-Bromoisoquinoline: Bromine atom is at the fifth position instead of the fourth.
Uniqueness: 4-Bromoisoquinoline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other bromoisoquinolines and bromoquinolines .
Properties
IUPAC Name |
4-bromoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRBSGZBTHKAHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165284 | |
Record name | 4-Bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1532-97-4 | |
Record name | 4-Bromoisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1532-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromoisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromoisoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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